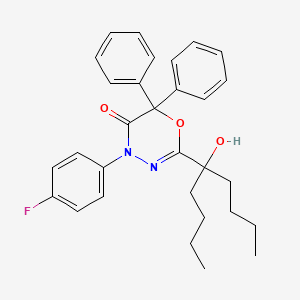![molecular formula C23H18N6O4S2 B11513816 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11513816.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyrazole ring, a phthalimide group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, phthalimides, and thiadiazoles. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives, phthalimide-containing molecules, and thiadiazole-based compounds. Examples could be:
- Pyrazole derivatives like 1-phenyl-3-methyl-5-pyrazolone.
- Phthalimide derivatives such as N-(2-bromoethyl)phthalimide.
- Thiadiazole compounds like 2-amino-1,3,4-thiadiazole.
Uniqueness
What sets N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-{[5-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE apart is its unique combination of functional groups, which could confer distinct chemical properties and biological activities. This uniqueness might make it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H18N6O4S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18N6O4S2/c1-13-18(21(33)29(27(13)2)14-8-4-3-5-9-14)24-17(30)12-34-23-26-25-22(35-23)28-19(31)15-10-6-7-11-16(15)20(28)32/h3-11H,12H2,1-2H3,(H,24,30) |
InChI Key |
JLNRUUBTJRPHNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole](/img/structure/B11513735.png)
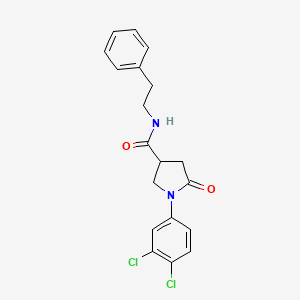
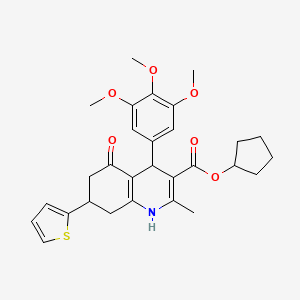
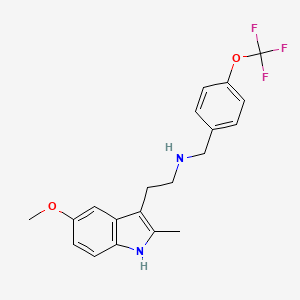
![3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11513747.png)
![N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513761.png)
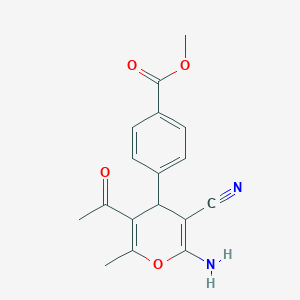
![5-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]-2-hydroxybenzoic acid](/img/structure/B11513783.png)
![2-chloro-4-{(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate](/img/structure/B11513784.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11513790.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11513793.png)
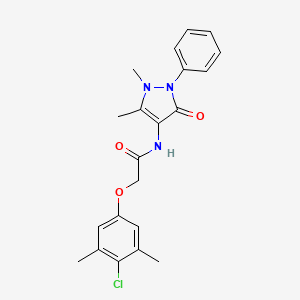
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11513804.png)
